N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride
Description
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a synthetic compound featuring a piperidine ring linked via an ethyl chain to a cyclohexanesulfonamide group, with a hydrochloride counterion. The cyclohexanesulfonamide moiety may enhance metabolic stability and lipophilicity compared to simpler amines, influencing bioavailability and receptor binding kinetics.
Properties
Molecular Formula |
C13H27ClN2O2S |
|---|---|
Molecular Weight |
310.88 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H |
InChI Key |
AWEPNEQSRMGNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Cyclohexanesulfonic Acid
Cyclohexanesulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the sulfonyl chloride. For example, refluxing cyclohexanesulfonic acid with SOCl₂ in dichloromethane (DCM) at 40–50°C for 4–6 hours achieves >85% conversion. Excess SOCl₂ is removed under reduced pressure to isolate the product.
Oxidation of Cyclohexanethiol
Cyclohexanethiol undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to form cyclohexanesulfonic acid, which is subsequently chlorinated as above. This two-step method avoids handling volatile sulfur-containing intermediates but requires stringent control over oxidation conditions to prevent over-oxidation to sulfones.
Synthesis of N-[2-(Piperidin-3-yl)ethyl]amine
The amine component, N-[2-(piperidin-3-yl)ethyl]amine, is synthesized via reductive amination or functionalization of piperidine derivatives.
Reductive Amination of 3-Acetylpiperidine
3-Acetylpiperidine reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or pyridine borane (Py·BH₃) under acidic conditions (pH 4–6). The imine intermediate is reduced to the secondary amine, yielding N-[2-(piperidin-3-yl)ethyl]amine with >70% efficiency. This method benefits from mild conditions and high stereochemical control.
Alkylation of Piperidin-3-ylmethanol
Piperidin-3-ylmethanol is converted to its mesylate (using methanesulfonyl chloride) or tosylate (using p-toluenesulfonyl chloride) derivative. Subsequent nucleophilic substitution with ethylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C affords the target amine. Yields range from 65% to 80%, depending on the leaving group and solvent polarity.
Sulfonamide Bond Formation
The coupling of cyclohexanesulfonyl chloride with N-[2-(piperidin-3-yl)ethyl]amine is achieved under basic conditions to neutralize HCl byproducts.
Traditional Amine-Sulfonyl Chloride Coupling
In anhydrous DCM or THF, the amine is treated with 1.1–1.2 equivalents of cyclohexanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) at 0–25°C. The reaction typically completes within 2–4 hours, yielding N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide in 75–90% purity. Excess base ensures complete deprotonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride.
One-Pot Copper-Catalyzed Decarboxylative Halosulfonylation
A modern approach adapts the copper ligand-to-metal charge transfer (LMCT) strategy. Cyclohexanecarboxylic acid and the amine are combined with CuCl₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) in acetonitrile. Under visible light irradiation (450 nm), the carboxylic acid is decarboxylated to generate a sulfonyl chloride intermediate, which couples in situ with the amine. This method eliminates the need for pre-synthesized sulfonyl chlorides, achieving 60–75% yields for aliphatic substrates.
Hydrochloride Salt Formation
The free base is dissolved in ethanol or diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation occurs. Alternatively, concentrated hydrochloric acid (37%) is added dropwise at 0°C. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to >95% purity.
Analytical and Pharmacological Validation
Characterization Data
Pharmacological Relevance
The compound’s sulfonamide group enhances binding to carbonic anhydrase isoforms, while the piperidine moiety improves blood-brain barrier permeability. Preclinical studies highlight its potential as a kinase inhibitor or anticonvulsant, though detailed biological data remain proprietary.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Drug Development :
- The compound serves as a lead structure for developing anti-inflammatory agents. Its sulfonamide component may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
- Antimicrobial Activity :
-
Neurological Disorders :
- The piperidine moiety suggests potential applications in treating neurological disorders. Compounds containing piperidine have been associated with effects on neurotransmitter systems, which could be beneficial in conditions such as anxiety or depression.
- Cancer Treatment :
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of sulfonamides showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This reinforces the importance of further exploring this compound's antibacterial capabilities .
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs from the evidence include:
Key Observations :
- Piperidine Core : All compounds share a piperidine ring, a common scaffold in neuroactive molecules. However, substitutions on the piperidine nitrogen (e.g., diphenylmethoxy in vs. cyclohexanesulfonamide in the target compound) critically alter receptor selectivity and potency.
- Sulfonamide vs. Benzamide/Catechol : The target’s cyclohexanesulfonamide group introduces strong hydrogen-bonding capacity and steric bulk, contrasting with the planar benzamide in SR48968 or the polar catechol in dopamine hydrochloride . This may reduce blood-brain barrier penetration compared to dopamine derivatives but enhance stability in peripheral tissues.
Pharmacological Implications
Receptor Targeting
- 4-(Diphenylmethoxy)piperidine Hydrochloride : The diphenylmethoxy group likely enhances affinity for histamine H1 or serotonin receptors due to aromatic stacking interactions . In contrast, the target’s sulfonamide group may favor interactions with sulfonamide-sensitive GPCRs (e.g., neurokinin or opioid receptors).
- SR48968 (Saredutant): As an NK2 receptor antagonist, SR48968’s benzamide group interacts with hydrophobic pockets in the receptor.
Physicochemical Properties
- Lipophilicity : The cyclohexanesulfonamide group in the target compound likely increases logP compared to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride, which is highly polar due to its catechol group . This may improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Sulfonamides are resistant to enzymatic degradation compared to esters or amines, suggesting longer half-life than 4-(diphenylmethoxy)piperidine derivatives .
Research Findings and Gaps
- : Compounds like LY303870 (lanepitant) and GR159897 highlight the importance of piperidine substitutions in GPCR antagonism. The target’s ethyl linker may provide conformational flexibility absent in rigid analogs like GR159897, which has a sulfinylmethyl group .
- : SR140333 and SR48968 demonstrate that minor structural changes (e.g., isopropoxy vs. sulfonamide) drastically alter receptor affinity. Empirical studies are needed to confirm whether the target’s sulfonamide enhances NK receptor binding or shifts activity to other pathways .
Biological Activity
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, enzyme inhibition, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a cyclohexanesulfonamide moiety. The structural characteristics contribute to its biological activity, particularly in enzyme interactions and binding affinity with target proteins.
1. Antibacterial Activity
Research has demonstrated that compounds similar to N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on crucial enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's, while urease inhibition is significant for treating conditions like peptic ulcers.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These values indicate strong inhibitory activity compared to standard reference compounds, suggesting that this compound could be a promising candidate for further development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : The sulfonamide moiety enhances binding affinity to target proteins such as bovine serum albumin (BSA), which is crucial for understanding pharmacokinetics.
- Enzyme Interaction : The piperidine structure allows for effective interaction with active sites of enzymes like AChE and urease, leading to their inhibition.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds:
- Antibacterial Screening : A study conducted on sulfonamide derivatives indicated that modifications in the piperidine structure significantly enhanced antibacterial efficacy against resistant strains .
- Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of similar compounds in models of Alzheimer's disease, demonstrating reduced levels of neuroinflammation and improved cognitive function .
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds may help reduce inflammation and pain associated with conditions like osteoarthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
